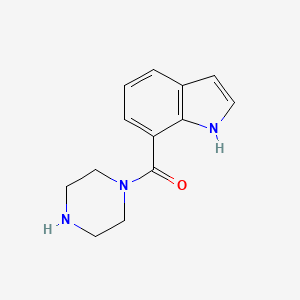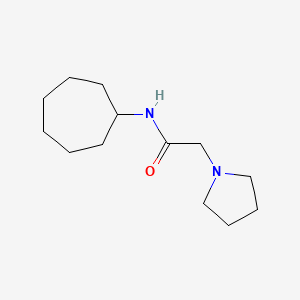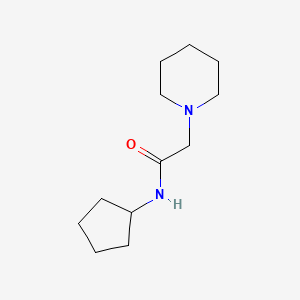
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as pyrrolidines, which have been shown to have a range of pharmacological effects. In
作用機序
The exact mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a partial agonist at the dopamine D2 receptor. By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, which may help to alleviate the symptoms of Parkinson's disease. By acting as a partial agonist at the dopamine D2 receptor, this compound may also help to regulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, this compound has also been shown to increase the release of norepinephrine and serotonin in the brain. These neurotransmitters play important roles in regulating mood, attention, and arousal. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a high degree of purity. This compound is also stable under a variety of conditions, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and there is still much that is not known about its pharmacology and toxicity. In addition, this compound is a psychoactive compound, which means that it may have effects on behavior and cognition that could confound experimental results.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine. One area of interest is the development of more selective dopamine reuptake inhibitors that may have fewer side effects than current drugs. Another area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term studies.
合成法
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the final product. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form the final product. Both methods have been used successfully to synthesize this compound, with yields ranging from 40% to 70%.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to increase the release of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition to its potential use in Parkinson's disease, this compound has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-22-18-5-3-2-4-17(18)16-8-9-21(14-16)13-15-6-7-19-20(12-15)24-11-10-23-19/h2-7,12,16H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHTYXUNNDYUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)CC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)




![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)



![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)